molecular formula C10H17NO2 B13224917 Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate

Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate

Cat. No.: B13224917
M. Wt: 183.25 g/mol
InChI Key: QZIVRKDCHIMXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate is a bicyclic organic compound featuring a tropane-like 8-azabicyclo[3.2.1]octane core substituted with a methyl acetate group at the 3-position. The compound’s bicyclic framework confers rigidity, which can enhance binding affinity to biological targets, while the ester group provides versatility for further functionalization .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)6-7-4-8-2-3-9(5-7)11-8/h7-9,11H,2-6H2,1H3

InChI Key

QZIVRKDCHIMXOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the stereoselective formation of the bicyclic structure from acyclic starting materials . One common method involves the use of tropinone derivatives, which undergo desymmetrization processes to yield the desired bicyclic architecture . Industrial production methods often rely on these established synthetic routes, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific receptors and systems targeted by the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences CAS Number Reference
This compound Methyl ester at 3-position Reference compound 2387595-51-7 (hydrochloride)
Ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetate Ethyl ester, N-methylated azabicyclo core Increased lipophilicity due to ethyl group; altered basicity from N-methylation 74332-85-7
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid Carboxylic acid at 3-position Higher polarity and acidity; potential for salt formation 1378784-77-0
8-Methyl-3,8-diazabicyclo[3.2.1]octane-3-ethanol diphenylacetate Diphenylacetate ester, ethanol linker Enhanced steric bulk; potential for extended receptor interactions 63978-01-8
Mutilin 14-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylmethylsulfanyl)-acetate Sulfanyl-acetate moiety, mutilin backbone Antibiotic derivative; hybrid pharmacophore Not specified

Key Observations :

  • Ester Group Variations : Ethyl esters (e.g., CAS 74332-85-7) exhibit higher molecular weights (211.3 g/mol vs. ~197 g/mol for methyl) and increased lipophilicity, which may improve blood-brain barrier penetration .
  • Acid vs. Ester : The carboxylic acid derivative (CAS 1378784-77-0) is more water-soluble but less metabolically stable due to susceptibility to esterase hydrolysis .

Physicochemical Properties

Property Methyl 2-(8-azabicyclo[...])acetate Ethyl 2-(8-methyl-8-azabicyclo[...])acetate 2-{8-Azabicyclo[...]}acetic acid
Molecular Weight ~197 g/mol (estimated) 211.3 g/mol 169.22 g/mol
Solubility Low in water; soluble in organic solvents Similar to methyl ester but slightly less polar High water solubility (carboxylic acid)
Stability Hydrolyzes under basic conditions More stable to hydrolysis than methyl ester Prone to decarboxylation at high temps

Hydrochloride Salts : The hydrochloride form of Methyl 2-(8-azabicyclo[...])acetate (CAS 2387595-51-7) improves aqueous solubility and crystallinity, critical for pharmaceutical formulations .

Biological Activity

Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate is a bicyclic compound with potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 1513031-30-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound is believed to modulate various biochemical pathways, which can lead to therapeutic effects in conditions like inflammation and pain management.

Biological Activity Overview

Research indicates that compounds with the azabicyclo[3.2.1]octane structure exhibit significant biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their inhibitory effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels .
  • Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of various cancer cell lines, indicating its applicability in cancer therapy .

Case Studies and Experimental Data

  • Inhibition Studies :
    • A study demonstrated that azabicyclic compounds can inhibit NAAA with an IC50_{50} value in the low nanomolar range, suggesting strong potency .
    • The structure–activity relationship (SAR) analysis indicates that modifications to the bicyclic structure can enhance inhibitory potency against specific enzymes .
  • Cell Line Testing :
    • In vitro tests on human cancer cell lines (e.g., A549 and LoVo) revealed varying degrees of antiproliferative activity depending on structural modifications . For instance, certain derivatives exhibited IC50_{50} values significantly lower than others, highlighting the importance of structural optimization.

Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionNAAA
AntiproliferativeCancer cell lines
Pain ManagementAnti-inflammatory response

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.